molecular formula C5H8N2O B8305780 1-Acetyl-2-imidazoline

1-Acetyl-2-imidazoline

Cat. No.: B8305780
M. Wt: 112.13 g/mol
InChI Key: SFPCGPWJDDRSRL-UHFFFAOYSA-N
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Description

Contextualizing the Imidazoline (B1206853) Framework within Heterocyclic Chemistry

Heterocyclic chemistry is a broad field focused on cyclic compounds containing atoms of at least two different elements in their rings. acs.org Imidazolines, which are five-membered heterocyclic rings with two nitrogen atoms, are a significant class within this domain. nih.gov They are dihydro-derivatives of imidazole (B134444), meaning they have a partially saturated ring structure. google.com This structural feature distinguishes them from the fully aromatic imidazoles and the fully saturated imidazolidines. google.com

The 2-imidazoline scaffold, in particular, is a key structural motif in many natural products and synthetic compounds with diverse applications. chemicalbook.com These applications span from pharmaceuticals and agrochemicals to their use as ligands in homogeneous catalysis. nih.govchemicalbook.com The reactivity and properties of imidazoline derivatives can be finely tuned by the substituents on the ring, making them versatile building blocks in organic synthesis. nih.gov

Rationale for Dedicated Academic Research on 1-Acetyl-2-imidazoline

Despite the broad interest in the imidazoline family, a comprehensive review of scientific literature reveals a notable scarcity of dedicated research specifically on this compound. Much of the available information is focused on its saturated analog, 1-acetyl-2-imidazolidinone, or on other substituted imidazolines. chemicalbook.com This research gap provides a strong rationale for a focused investigation into this compound.

The introduction of an acetyl group at the N-1 position of the 2-imidazoline ring creates an N-acyl imidazoline. N-acylated imidazoles are known to be reactive acylating agents, exhibiting unique properties compared to typical amides. nih.govnih.gov Understanding how this acylation affects the chemical and physical properties of the less-aromatic imidazoline ring is of fundamental academic interest. Dedicated research would elucidate its stability, reactivity, and potential as a synthetic intermediate or a functional molecule in its own right. The existence of more complex molecules containing the this compound moiety, such as N-(1-Acetyl-4,5-dihydro-1H-imidazol-2-yl)-N-(5-chlorobenzo[c] nih.govnih.govCurrent time information in Bangalore, IN.thiadiazol-4-yl)nitrous amide, confirms that the compound is synthetically accessible and has utility as a building block. bldpharm.compharmaffiliates.com

Scope and Methodological Approach of the Research Outline

The scope of this article is to present a focused analysis of this compound, structured to build a foundational understanding and stimulate further investigation. The methodological approach involves:

Defining the Core Structure: Clearly distinguishing this compound from related compounds to establish a precise subject of study.

Collating Physicochemical Data: Gathering available data, even if limited to computational predictions, to create a basic profile of the compound.

Analyzing Synthetic Pathways: Reviewing general synthesis methods for 2-imidazolines and N-acylated heterocycles to propose likely routes for the preparation of this compound.

Exploring Potential Applications: Extrapolating from the known applications of related imidazoline and N-acyl compounds to identify promising areas for future research, such as in catalysis or materials science.

Due to the limited specific research on this compound, this article will rely on drawing logical parallels from well-documented analogs and the general principles of heterocyclic chemistry. This approach highlights the current knowledge gaps and establishes a clear framework for empirical validation and discovery.

Detailed Research Findings

As noted, dedicated experimental research on this compound is exceptionally limited. The PubChem database lists the compound, but provides minimal experimental data. nih.gov Consequently, the following sections are based on a combination of data from chemical databases, general principles of imidazoline chemistry, and documented synthesis of closely related structures.

Physicochemical Properties of this compound

A comprehensive experimental characterization of this compound is not available in the published literature. However, its basic properties can be compiled from chemical databases that use computational models for their predictions.

Interactive Data Table: Predicted Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₈N₂OPubChem nih.gov
Molecular Weight112.13 g/mol PubChem nih.gov
IUPAC Name1-(4,5-dihydro-1H-imidazol-2-yl)ethan-1-onePubChem nih.gov
CAS Number1306603-86-0Benchchem
Predicted LogP-0.6PubChem nih.gov
Hydrogen Bond Donors1PubChem nih.gov
Hydrogen Bond Acceptors2PubChem nih.gov

This data is computationally generated and awaits experimental verification.

Synthesis Methodologies

Direct, published methods for the synthesis of this compound are not readily found. However, its synthesis can be inferred from established methods for creating related compounds.

Acetylation of 2-Imidazoline: The most direct conceptual route would be the N-acetylation of a pre-formed 2-imidazoline ring. N-acylation of imidazoles is a known, though sometimes challenging, reaction. google.com A typical procedure might involve reacting 2-imidazoline with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. The challenge in such a reaction is controlling the selectivity, as the second nitrogen atom could also be acetylated. A patent for a related compound, 1-acetyl-2-(2',6'-dibromophenylamino)-2-imidazoline, is achieved by reacting the corresponding 2-arylamino-2-imidazoline with acetic anhydride. google.com This suggests that direct acetylation is a viable strategy.

Cyclization Reactions: Many imidazolines are synthesized via the condensation and cyclization of ethylenediamine (B42938) with a carboxylic acid derivative. chemicalbook.com A potential one-pot synthesis could involve the reaction of N-acetylethylenediamine with a suitable one-carbon synthon, although this route is speculative.

Research Applications and Future Directions

While no specific applications for this compound have been documented, the known roles of related compounds suggest several promising avenues for research:

Synthetic Intermediate: As an N-acyl derivative, the acetyl group can act as a protecting group or an activating group. nih.gov The compound could serve as a precursor for more complex substituted imidazolines, as demonstrated by its appearance in the structure of more elaborate molecules. bldpharm.compharmaffiliates.com

Ligand in Catalysis: Imidazolines are widely used as ligands for transition metals in homogeneous catalysis. nih.gov The electronic properties of the this compound ligand would differ from simple alkyl- or aryl-substituted imidazolines, potentially offering new catalytic activities or selectivities.

Material Science: The polarity and hydrogen bonding capabilities of the molecule could make it a candidate for inclusion in polymers or other materials to modify their properties. nih.gov

Further research is required to synthesize and characterize this compound to explore these potential applications empirically.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

1-(4,5-dihydroimidazol-1-yl)ethanone

InChI

InChI=1S/C5H8N2O/c1-5(8)7-3-2-6-4-7/h4H,2-3H2,1H3

InChI Key

SFPCGPWJDDRSRL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN=C1

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 1 Acetyl 2 Imidazoline

Reactivity of the Acetyl Moiety

The acetyl group attached to the N1 position of the imidazoline (B1206853) ring significantly influences the molecule's reactivity, primarily serving as an acylating agent. The electron-withdrawing nature of the acetyl group and the inherent properties of the imidazoline ring create a reactive center at the acetyl carbonyl carbon.

N-acyl imidazolines, like 1-acetyl-2-imidazoline, are effective acylating agents, a property attributed to the imidazole-like leaving group. The transfer of the acetyl group to a nucleophile is a key reaction. The generally accepted mechanism for acyl transfer from N-acylated heterocycles involves nucleophilic attack at the acetyl carbonyl carbon. nih.govnih.gov This forms a tetrahedral intermediate which then collapses, releasing the more stable imidazoline heterocycle and forming the newly acylated product. nih.gov

The efficiency of this process is governed by several factors, including the nucleophilicity of the attacking species and the stability of the imidazoline leaving group. In many catalytic systems, a base is used to deprotonate the nucleophile, enhancing its reactivity. nih.gov The reaction can be compared to acyl transfer reactions involving N-acylimidazoles, which are well-studied. The process is a form of n-π* catalysis, where the imidazoline nitrogen acts as a nucleophile towards an acyl donor in its formation and then as a nucleofuge in the subsequent transfer step. nih.gov Chiral bicyclic imidazoles have been developed as catalysts for enantioselective acylation reactions, highlighting the tunability of this heterocyclic system for facilitating acyl transfer. chinesechemsoc.org

Table 1: Key Steps in Acyl Transfer Mechanism

Step Description Intermediate/Transition State
1 Nucleophilic Attack A nucleophile (e.g., an alcohol or amine) attacks the carbonyl carbon of the acetyl group.
2 Formation of Tetrahedral Intermediate A transient, unstable tetrahedral intermediate is formed.
3 Collapse of Intermediate The intermediate collapses, breaking the C-N bond between the acetyl group and the imidazoline ring.

| 4 | Product Formation | The acetyl group is transferred to the nucleophile, and the imidazoline ring is released. |

The hydrolysis of N-acyl imidazolines in aqueous environments is a critical reaction, particularly in understanding their stability and reactivity in biological or protic settings. The process involves the cleavage of the amide bond, yielding acetic acid and 2-imidazoline. Studies on related N-acylimidazoles show that hydrolysis can proceed through different mechanisms depending on the pH of the medium. nih.gov

In neutral or alkaline conditions, hydrolysis is often initiated by the attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the acetyl group. nih.govresearchgate.net The reaction rate is significantly influenced by the pH; hydrolysis is generally faster in basic media due to the higher concentration of the more nucleophilic hydroxide ion. researchgate.net For instance, the hydrolysis of 1,2-disubstituted imidazolines was found to be significant in a pH range of 7.0 to 9.0 and increased at higher pH values, while being virtually non-existent in acidic media. researchgate.net The stability of the imidazoline ring and the steric hindrance around the acyl group can also affect the rate of hydrolysis. nih.gov For example, the introduction of a branched substituent in the 2-position of the imidazoline ring was found to increase the compound's hydrolytic stability. researchgate.net

Table 2: Factors Influencing Hydrolysis Rate of N-Acyl Imidazolines

Factor Effect on Hydrolysis Rate Rationale
pH Increases with increasing pH (in neutral to basic range) Higher concentration of the stronger nucleophile, OH⁻. researchgate.net
Steric Hindrance Decreases with increased steric bulk near the acyl group Hinders the approach of the nucleophile (water or OH⁻) to the carbonyl carbon. nih.gov

| Substituents on Imidazoline Ring | Can increase or decrease rate depending on electronic effects | Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, while bulky groups can provide steric shielding. researchgate.net |

Reactivity of the Imidazoline Ring

The imidazoline ring itself is a versatile heterocyclic core capable of undergoing a variety of chemical transformations. The presence of the N-acetyl group modifies the electron density and reactivity of the ring compared to its unsubstituted counterpart.

The 2-imidazoline ring possesses both nucleophilic and electrophilic sites. The N1 atom, when not acylated, is nucleophilic. However, in this compound, the lone pair on N1 is delocalized into the acetyl carbonyl group, reducing its nucleophilicity. The C2 carbon, part of an aminal-like structure, can be susceptible to nucleophilic attack, especially if further activated.

Conversely, the imidazoline ring can be targeted by electrophiles. Alkylation or acylation can occur at the N1 position (if the acetyl group is first removed). researchgate.net The C2 position can also be functionalized. For example, 2-methyl-2-imidazolines can be lithiated at the methyl group, creating a nucleophilic center that can react with various electrophiles. researchgate.net While this compound lacks this specific handle, similar principles of activating adjacent positions for electrophilic attack apply to substituted imidazolines.

The imidazoline ring can be opened under various conditions to yield linear diamine derivatives. This is a synthetically useful transformation for creating functionalized ethylenediamines. Reductive ring-opening of 2-imidazolines can be achieved using reagents like sodium borohydride, providing a method to prepare unsymmetrically substituted ethylenediamine (B42938) derivatives. researchgate.net

Hydrolysis, particularly under harsh acidic or basic conditions, can also lead to ring cleavage. The hydrolysis of imidazolinium salts under basic aqueous conditions readily occurs at room temperature, yielding γ-aminoformamides. researchgate.net This suggests that the integrity of the imidazoline ring in this compound could be compromised under strong basic conditions, leading to the formation of N-(2-aminoethyl)acetamide. This reaction pathway provides access to important building blocks for polyamine synthesis. researchgate.net

2-Imidazolines are valuable substrates for annulation and cycloaddition reactions, which are methods to construct more complex, fused heterocyclic systems. researchgate.net These reactions often exploit the nucleophilic character of the ring nitrogens or adjacent positions.

Annulation Reactions: Annulation involves the formation of a new ring fused to the existing imidazoline core. This can be achieved by reacting a suitably functionalized imidazoline with a bifunctional electrophile. researchgate.net For instance, imidazolines with a nucleophilic side chain at the C2 position can undergo cyclization to form systems like imidazo[1,2-a]pyridines. researchgate.net While the acetyl group at N1 might hinder some direct N1-based annulations, functionalization at other positions can enable such transformations.

Cycloaddition Reactions: The C=N double bond of the 2-imidazoline ring can participate in cycloaddition reactions. [3+2] cycloadditions are particularly common, where the imidazoline acts as a two-atom component. For example, azomethine ylides can react with various dipolarophiles in a [3+2] cycloaddition to form imidazoline-containing structures. thieme-connect.comnih.govrsc.org These reactions provide a powerful tool for the diastereoselective synthesis of complex polycyclic molecules containing the imidazoline moiety. acs.org

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Acetic acid
2-Imidazoline
N-(2-aminoethyl)acetamide

Quaternization and Coordination Chemistry

The presence of a lone pair of electrons on the sp²-hybridized nitrogen atom at position 3 (N3) of the imidazoline ring makes it a nucleophilic center, susceptible to reactions with electrophiles.

Quaternization: Imidazolines readily undergo quaternization reactions, typically by heating with alkyl halides, to form quaternary salts. chemicalbook.com In the case of this compound, the reaction occurs at the N3 position, as the nitrogen at the N1 position is part of an amide linkage, and its lone pair is delocalized over the acetyl carbonyl group, rendering it less nucleophilic. The reaction with an alkyl halide (R-X) results in the formation of a 1-acetyl-3-alkyl-2-imidazolinium salt.

It is crucial to carry out this reaction under anhydrous conditions. The presence of water could lead to the hydrolysis of the ester group in related imidazoline compounds, and similar precautions would be necessary to prevent the hydrolysis of the acetyl group in this compound. google.com The quaternization process transforms the neutral imidazoline into a cationic species, a property leveraged in applications such as the formation of fabric conditioning compounds and cationic paper softeners. google.comgoogle.com

Coordination Chemistry: The imidazoline ring system serves as an effective ligand in coordination chemistry, forming stable complexes with various transition metal ions, including copper, nickel, and cobalt. chemicalbook.com For this compound, coordination is expected to primarily involve the donation of the electron lone pair from the N3 nitrogen to the metal center. ekb.egaip.org This interaction is characteristic of imidazole-based ligands, which form stable five-membered rings upon chelation. ekb.egaip.org

The acetyl group at the N1 position can also influence the coordination behavior. The carbonyl oxygen of the acetyl group possesses a lone pair of electrons and could potentially act as a secondary donor site, leading to the formation of a chelate ring with the metal ion. This bidentate coordination, involving both the N3 nitrogen and the acetyl oxygen, would enhance the stability of the resulting metal complex. The study of mixed-ligand complexes has shown that the combination of multiple ligands can significantly enhance the stability of the coordination compound. ekb.eg

Reaction Mechanisms and Kinetic Studies

Understanding the reaction mechanisms and kinetics of this compound is essential for controlling its synthesis and predicting its stability and reactivity under various conditions.

Reaction Mechanisms: One of the most significant reactions of the imidazoline ring is hydrolysis, which leads to ring-opening. This reaction can be catalyzed by either acids or bases. whiterose.ac.uk For similar imidazoline-based compounds used as corrosion inhibitors, acid-catalyzed hydrolysis is a critical degradation pathway. whiterose.ac.uk The proposed mechanism involves the protonation of the N3 nitrogen, followed by a nucleophilic attack of a water molecule on the C2 carbon. This leads to the cleavage of the C-N bond and the formation of an N,N'-disubstituted ethylenediamine derivative. In the case of this compound, hydrolysis would yield N-(2-aminoethyl)acetamide.

The synthesis of imidazolines itself provides insight into a reverse mechanistic pathway, which typically involves a two-step process: amidation followed by intramolecular cyclization. nih.gov

A study on the related compound, 1-[(2-Acetylamino)ethyl]imidazolone, reacting with potassium thiocyanate (B1210189) (KSCN) in the presence of acetic acid (AcOH), resulted in the unexpected formation of imidazooxazolone. The reaction conditions and yields are detailed in the table below.

Table 1. Reaction of 1-[(acetylamino)alkyl]imidazolones with KSCN in the presence of AcOH. researchgate.net
EntryReagentTime (h)Temperature (°C)AcOH (mol eq.)Yield (%)
15a1100231
25a2100240
35a3100246
45a5100246
55a380235
65a3117243
75a3100445
85b510020

Kinetic Studies: Kinetic investigations provide quantitative data on reaction rates and influencing factors. For the acid-catalyzed hydrolysis of an imidazoline-based corrosion inhibitor in a CO2-saturated brine solution, the consumption of the imidazoline was found to follow a pseudo-first-order reaction mechanism. whiterose.ac.uk This indicates that the reaction rate is directly proportional to the concentration of the imidazoline under these conditions.

The activation energy (Ea) for this hydrolysis reaction was determined, providing insight into the temperature dependence of the degradation process.

Table 2. Kinetic Data for Imidazoline Hydrolysis. whiterose.ac.uk
Kinetic ParameterValue
Reaction OrderPseudo-first-order
Activation Energy (Ea)72.0 ± 2.9 kJ mol⁻¹

While this data is for a structurally different imidazoline, it provides a valuable reference for the expected kinetic behavior of the imidazoline ring system, suggesting that the hydrolysis of this compound would likely follow a similar kinetic profile.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Acetyl 2 Imidazoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules, offering unparalleled insight into the molecular framework of 1-acetyl-2-imidazoline derivatives.

High-resolution proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR spectroscopy provides detailed information about the electronic environment of each nucleus, allowing for the precise assignment of atoms within the molecular structure.

¹H NMR: The proton NMR spectrum reveals the number of different proton environments and their neighboring protons. For imidazoline (B1206853) derivatives, characteristic signals include those for the methylene (B1212753) protons of the heterocyclic ring. For instance, in 1-acetyl-4-(phenylsulfanyl)imidazolidin-2-one, the methylene protons appear as multiplets around 3.98 and 4.06 ppm, while the acetyl group's methyl protons present as a sharp singlet at 2.20 ppm nih.gov. The protons within the imidazoline cycle itself typically show signals for =N-CH₂- bonds between 1.43–1.58 ppm and -N-CH₂- bonds between 2.3–2.74 ppm lew.ro.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Key resonances for 1-acetyl-imidazoline derivatives include the carbonyl carbon of the acetyl group and the carbons of the imidazoline ring. In an imidazoline-based inhibitor mixture, the C=N carbon of the imidazoline ring was observed at δ 168.01 ppm, while the amide carbonyl carbon appeared at δ 173.42 ppm whiterose.ac.uk. For the derivative 1-acetyl-4-(phenylsulfanyl)imidazolidin-2-one, the acetyl methyl carbon resonates at 23.21 ppm, the ring carbons at 48.95 and 56.17 ppm, and the two carbonyl carbons at 155.12 and 170.11 ppm nih.gov.

¹⁵N NMR: While less common, ¹⁵N NMR is highly valuable for distinguishing between isomeric structures of nitrogen-containing heterocycles ias.ac.in. The chemical shifts of the nitrogen atoms are highly sensitive to their hybridization and chemical environment, providing unambiguous data on tautomeric forms or the site of acylation within the imidazoline ring ias.ac.insemanticscholar.org.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1-Acetyl-4-(phenylsulfanyl)imidazolidin-2-one in CDCl₃ nih.gov

Atom Type¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Acetyl CH₃2.20 (s, 3H)23.21
Imidazolidine CH₂3.98 (m, 1H), 4.06 (m, 1H)48.95
Imidazolidine CH4.901 (m, 1H)56.17
Phenyl C-H7.28 (d, 3H), 7.45-7.46 (d, 2H)127.51, 129.07, 129.36, 129.46
Phenyl C-S-135.22
Ring C=O-155.12
Acetyl C=O-170.11

NMR spectroscopy is also instrumental in determining the three-dimensional structure of molecules.

Coupling Constants (J): The spin-spin coupling between adjacent protons, measured as the coupling constant (J) in Hertz (Hz), is dependent on the dihedral angle between them. This relationship is crucial for determining the relative stereochemistry of substituents on the imidazoline ring. For example, the magnitude of the coupling constant between protons on adjacent carbons can differentiate between cis and trans isomers ipb.pt. In the ¹H NMR spectrum of 1-acetyl-4-(phenylsulfanyl)imidazolidin-2-one, J-values of 7.0 Hz and 5.5 Hz were reported for the phenyl protons, providing information about their substitution pattern nih.gov.

Nuclear Overhauser Effect (NOE): NOE is a phenomenon where the magnetization of one nucleus is transferred to a spatially close nucleus. In NOE-based experiments (e.g., NOESY), cross-peaks are observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. This technique is powerful for establishing the conformation of the five-membered ring and the orientation of its substituents.

For more complex derivatives with overlapping signals in 1D spectra, advanced 2D NMR techniques are essential. ipb.pt These methods correlate different nuclei to map out the complete molecular structure.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a single spin system, not just immediate neighbors ipb.pt.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, aiding in the assignment of both ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together different fragments of the molecule and identifying quaternary carbons ipb.pt.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Analysis

Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an effective tool for identifying the functional groups present in this compound derivatives. The key absorptions are the C=O stretch of the acetyl group and the C=N stretch of the imidazoline ring.

The C=N stretching vibration in the imidazoline ring typically appears in the range of 1601–1646 cm⁻¹ lew.roresearchgate.net. The amide C=O stretching vibration from the acetyl group is expected in the region of 1655-1760 cm⁻¹. For the related compound 1-acetyl-4-(phenylsulfanyl)imidazolidin-2-one, two distinct C=O bands were observed at 1760 cm⁻¹ and 1710 cm⁻¹, along with an N-H stretch at 3320 cm⁻¹ nih.gov. In another study on an imidazoline-based mixture, the C=N stretch was found at 1608 cm⁻¹ and the amide C=O stretch at 1655 cm⁻¹ whiterose.ac.uk. These distinct frequencies allow for clear confirmation of both the imidazoline core and the N-acetylation.

Table 2: Characteristic Infrared (IR) Absorption Frequencies for Acetyl-Imidazoline Derivatives

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Reference
N-HStretch3244 - 3320 nih.govlew.ro
C=O (Amide)Stretch1655 - 1760 nih.govwhiterose.ac.uk
C=N (Imidazoline)Stretch1601 - 1646 lew.rowhiterose.ac.ukresearchgate.net
C-NStretch~1237 - 1550 lew.roresearchgate.net

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.

High-resolution mass spectrometry (HRAM) can determine the molecular mass with high accuracy, which allows for the calculation of the elemental formula nih.gov. For this compound derivatives, the molecular ion peak (e.g., [M+H]⁺ in ESI-MS) confirms the molecular weight.

The fragmentation pattern in MS/MS analysis offers clues to the molecule's structure. A common fragmentation pathway for N-acetyl compounds is the loss of the acetyl group, which can occur as a neutral loss of ketene (B1206846) (CH₂=C=O, 42 Da) or the loss of an acetyl radical (•COCH₃, 43 Da) miamioh.edu. The cleavage of the imidazoline ring itself can also produce characteristic fragment ions. Analysis of these fragments helps to confirm the connectivity of the molecule.

Table 3: Predicted m/z Values for Adducts of 1-Acetyl-2-allylthio-2-imidazoline (C₈H₁₂N₂OS, Exact Mass: 184.06703 Da) uni.lu

Adduct TypeCalculated m/z
[M+H]⁺185.07431
[M+Na]⁺207.05625
[M+K]⁺223.03019
[M-H]⁻183.05975

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state by mapping the electron density from the diffraction pattern of a single crystal. This technique yields precise information on bond lengths, bond angles, and the conformation of the molecule.

Table 4: Crystal Data and Structure Refinement for 1-Acetyl-4-(phenylsulfanyl)imidazolidin-2-one nih.gov

ParameterValue
Empirical FormulaC₁₁H₁₂N₂O₂S
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.0473 (1)
b (Å)14.3274 (3)
c (Å)10.7796 (2)
β (°)96.921 (2)
Volume (ų)1080.48 (3)
Z4
R-factor (R₁)0.028

Computational and Theoretical Studies on 1 Acetyl 2 Imidazoline and Its Analogues

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic characteristics that govern the behavior of 1-Acetyl-2-imidazoline. These methods provide a framework for analyzing molecular geometry, orbital energies, and charge distributions, which are crucial for predicting chemical reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For imidazoline (B1206853) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311+G(d,p)), are utilized to determine optimized molecular geometries and energies. nih.govmdpi.comresearchgate.net

Table 1: Representative Calculated Bond Lengths and Angles for Imidazoline Analogues

Parameter 2-Amino-2-imidazoline (B3LYP/6-311+G(d,p)) 2-Oxo-1H-benzo[d]imidazole Diacetate (DFT)
C=O Bond Length (Å) N/A 1.252
C-N (ring) Bond Length (Å) ~1.38 ~1.39
C=N (ring) Bond Length (Å) ~1.30 N/A
N-C-N Bond Angle (°) ~110 ~108

Note: Data is for analogous compounds and serves as an estimation for this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

The Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. jmaterenvironsci.comirjweb.comxisdxjxsu.asia

For imidazoline derivatives, the HOMO is typically localized on the π-system of the imidazoline ring and the heteroatoms, indicating these are the likely sites for electrophilic attack. The LUMO is often distributed over the entire molecule, suggesting sites for nucleophilic attack. The acetyl group in this compound, being an electron-withdrawing group, is expected to lower both the HOMO and LUMO energy levels and potentially reduce the HOMO-LUMO gap, thereby influencing its reactivity. ugm.ac.idresearchgate.net

Table 2: Calculated HOMO, LUMO, and Energy Gap for Imidazoline Analogues

Compound HOMO (eV) LUMO (eV) ΔE (eV)
Imidazolin-4-one derivative 1 -5.277 -1.281 3.996
Imidazolin-4-one derivative 2 -5.252 -1.265 3.987
Imidazolin-4-one derivative 3 -5.279 -1.321 3.957

Note: Data is for analogous compounds and serves as an estimation for this compound. researchgate.net

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is crucial for understanding its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). deeporigin.comlibretexts.org In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack, while regions of positive potential (blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show a negative potential around the oxygen atom of the acetyl group and the nitrogen atoms of the imidazoline ring, making them potential sites for interaction with electrophiles. mdpi.com The hydrogen atoms and the acetyl carbon would likely exhibit a positive potential, marking them as potential sites for nucleophilic attack. researchgate.net

Reactivity Descriptors (e.g., Fukui Functions, Hardness, Softness)

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). Hardness is a measure of resistance to change in electron distribution, with harder molecules being less reactive. Softness is the reciprocal of hardness. irjweb.com

Local reactivity is often described by Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. wikipedia.orgnih.gov For imidazoline derivatives, Fukui function analysis has indicated that the nitrogen and oxygen heteroatoms are often the primary sites for electron donation. researchgate.netasianpubs.org The acetyl group in this compound would be expected to significantly influence the local reactivity descriptors of the imidazoline ring.

Table 3: Global Reactivity Descriptors

Descriptor Formula Interpretation
Hardness (η) (ELUMO - EHOMO) / 2 Resistance to deformation of electron cloud.
Softness (S) 1 / η Reciprocal of hardness, indicates higher reactivity.
Electronegativity (χ) -(EHOMO + ELUMO) / 2 Tendency to attract electrons.

Molecular Dynamics (MD) Simulations for Conformational and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules, providing insights into their conformational dynamics and intermolecular interactions. researchgate.net By simulating the motions of atoms and molecules over time, MD can reveal stable conformations, the flexibility of different molecular regions, and the nature of interactions with solvent molecules or other species. researchgate.net

For this compound, MD simulations could be employed to explore the rotational barrier around the N-acetyl bond and the puckering of the imidazoline ring. These simulations can also elucidate how the molecule interacts with its environment, for example, by forming hydrogen bonds with water molecules. Studies on similar imidazoline derivatives have used MD simulations to understand their adsorption behavior on metal surfaces, which is relevant for applications such as corrosion inhibition. researchgate.netresearchgate.net The stability of ligand-protein complexes involving imidazoline-like structures has also been investigated using MD, providing information on binding modes and interaction energies. mdpi.com

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying intermediates, transition states, and calculating activation energies. For reactions involving this compound, theoretical studies can map out the potential energy surface, providing a detailed understanding of the reaction pathway.

For instance, the synthesis of imidazolines often involves the cyclization of ethylenediamine (B42938) with various reagents. researchgate.netorganic-chemistry.org Theoretical calculations can model these cyclization reactions, identifying the key transition states and determining the energetic barriers, thus explaining the observed regioselectivity and stereoselectivity. rsc.org Similarly, the reactivity of the acetyl group, such as its hydrolysis or its role in directing further reactions, can be investigated computationally. DFT calculations have been used to study the C-acetylation of indolones catalyzed by chiral bicyclic imidazoles, providing insights into the transition state energies that govern enantioselectivity. chinesechemsoc.org Such studies can be extended to understand the reaction mechanisms involving this compound, predicting the most favorable reaction pathways and the structures of the transition states.

Thermochemical Properties and Energetic Insights

Research into the thermochemical properties of energetic materials often involves the computational determination of gas-phase heats of formation. dtic.mil These calculations are essential for predicting key performance indicators such as detonation velocity and pressure. For nitrogen-containing heterocycles, the arrangement of nitrogen atoms within the ring structure significantly impacts the heat of formation. dtic.mil

Furthermore, the stability of cyclic amines and their derivatives can be evaluated by examining their bond dissociation energies (BDEs). While specific BDEs for this compound are not documented, studies on analogous cyclic amines provide a basis for understanding its potential decomposition points. For instance, research on the C−H bond dissociation energies in cyclic secondary amines like pyrrolidine, which also features a five-membered ring, has been conducted through both experimental and theoretical methods. acs.org In pyrrolidine, the α-C−H bond dissociation energy is notably influenced by the ring conformation and the stabilizing interaction between the nitrogen's non-bonded orbital and the radical's singly occupied orbital. acs.org The formation of a radical at the α-carbon in pyrrolidine can be stabilized by a reduction in ring strain, leading to a lower BDE compared to acyclic secondary amines. acs.org

The following table presents computational and experimental data for bond dissociation energies of a related cyclic amine, pyrrolidine, which can serve as an analogue for understanding the relative bond strengths within the imidazoline ring system.

CompoundBondMethodBond Dissociation Energy (kJ/mol)
Pyrrolidineα-C−HExperimental (Photoacoustic Calorimetry)377 ± 10
Pyrrolidineα-C−HAb initio CalculationIn excellent agreement with experimental

Data derived from studies on cyclic secondary amines as analogues. acs.org

It is important to note that the introduction of an acetyl group and an additional nitrogen atom in the imidazoline ring would alter these values. The acetyl group, being an electron-withdrawing group, could influence the stability of adjacent bonds. Theoretical studies on other nitrogen-rich energetic materials have shown that the ratio of the weakest bond's dissociation energy to the total energy of the molecule can be correlated with impact sensitivity, providing a measure of the compound's stability. researchgate.net

Derivatives and Analogues of 1 Acetyl 2 Imidazoline: Synthesis and Chemical Implications

Synthesis of Variously Substituted 1-Acetyl-2-imidazoline Derivatives

The synthesis of substituted 1-acetyl-2-imidazolines is typically not accomplished in a single step but rather through a two-stage process: formation of a substituted 2-imidazoline ring followed by N-acetylation. A variety of methods exist for the initial construction of the core imidazoline (B1206853) heterocycle, allowing for the introduction of substituents at various positions on the ring.

Common synthetic strategies for the 2-imidazoline ring include the condensation of 1,2-diamines with aldehydes, nitriles, or their derivatives. organic-chemistry.orgnih.gov For instance, the reaction of substituted ethylenediamines with aldehydes in the presence of an oxidizing agent like iodine or tert-butyl hypochlorite (B82951) yields 2-substituted imidazolines. organic-chemistry.org Another powerful method involves the reaction of α,α-difluoroalkylamines with β-diamines, which provides the corresponding imidazoline derivatives under mild conditions. organic-chemistry.org

A particularly versatile and stereospecific approach is the ring expansion of aziridines. nih.govacs.org This one-pot synthesis proceeds through the reaction of an imidoyl chloride with a substituted aziridine (B145994), yielding highly substituted 2-imidazolines in a regiocontrolled manner. nih.gov This method is advantageous as it can preserve the stereochemistry of the initial aziridine. nih.govnih.gov

Once the substituted 2-imidazoline is obtained, the final step is the N-acetylation of the ring nitrogen. This is a standard transformation that can be achieved using common acetylating agents such as acetyl chloride or acetic anhydride (B1165640). google.comdiva-portal.org The regioselectivity of acylation at the N1 position is generally high due to the nature of the imine nitrogen at the N3 position.

The following table summarizes key synthetic routes to substituted 2-imidazolines, which are precursors to the target 1-acetyl derivatives.

Method Reactants Key Features Substituent Placement Reference(s)
Oxidative CyclizationSubstituted 1,2-diamine + AldehydeEmploys various oxidizing agents (I₂, H₂O₂, t-BuOCl).C2 organic-chemistry.org
Nitrile CondensationSubstituted 1,2-diamine + Nitrile/ImidateClassic method, often requires activation of the nitrile.C2 nih.gov
Aziridine Ring ExpansionSubstituted Aziridine + Imidoyl ChlorideOne-pot, stereospecific, and regiocontrolled.C2, C4, C5 nih.govacs.org
aza-Henry ReactionImine + α-Nitro EsterEnables diastereo- and enantioselective synthesis.C2, C4, C5 nih.gov
Difluoroalkylamine MethodSubstituted 1,2-diamine + α,α-DifluoroalkylamineMild conditions, applicable for optically active compounds.C2 organic-chemistry.org

Transformation of this compound into Other Heterocyclic Scaffolds

The this compound structure possesses reactive sites that allow for its transformation into different heterocyclic systems. These transformations can involve reactions that cleave the acetyl group, open the imidazoline ring, or use the existing ring as a foundation for building more complex fused structures.

One fundamental reaction is the hydrolysis of the N-acetyl group. As an azolide, the N-C(O) bond is activated towards nucleophilic attack, and under hydrolytic conditions, the acetyl group can be cleaved to regenerate the parent imidazoline. cdnsciencepub.com More profound transformations involve the cleavage of the imidazoline ring itself. Acid- or base-catalyzed hydrolysis can lead to ring-opening, yielding N,N'-disubstituted ethylenediamines. chemicalbook.com For example, heating an imidazoline with concentrated hydrochloric acid or refluxing with aqueous potassium hydroxide (B78521) results in the formation of the corresponding ethylenediamine (B42938) derivative. chemicalbook.com

The this compound scaffold can also serve as a precursor for fused heterocyclic systems. While direct examples involving this compound are specific, analogous transformations in related systems illustrate the potential pathways. For instance, C-2 aroyl-substituted imidazoles can be converted into imidazo-1,4-oxazinone derivatives through reaction with chloroacetyl chloride and subsequent cyclization. nih.gov In another example, a related 1-[(2-acetylamino)ethyl]imidazolone undergoes an unexpected condensation and cyclization with potassium thiocyanate (B1210189) to form a fused imidazooxazolone system, demonstrating the potential for complex intramolecular rearrangements and ring formations. researchgate.net

The table below outlines principal transformations applicable to the this compound core.

Transformation Type Reagents/Conditions Product Scaffold Description Reference(s)
DeacetylationH₂O, Acid/Base2-ImidazolineHydrolysis of the N-acetyl group to yield the parent heterocycle. cdnsciencepub.com
Ring OpeningConc. HCl or 30% KOH, heatN,N'-Disubstituted EthylenediamineComplete hydrolytic cleavage of the imidazoline ring. chemicalbook.com
Fused Ring Formation (Analogous)Chloroacetyl chloride, BaseImidazo-oxazinoneCyclization of a side chain to form a new fused ring. nih.gov
Fused Ring Formation (Analogous)KSCN, Acetic AcidImidazo-oxazoloneIntramolecular condensation leading to a bicyclic system. researchgate.net

Structure-Reactivity Relationships within the this compound Chemical Space

The chemical reactivity of this compound and its derivatives is fundamentally governed by the electronic nature of the N-acyl group. The attachment of the acetyl group to the nitrogen atom of the imidazoline ring forms a reactive amide known as an azolide. nih.gov Unlike typical, highly stable amides, azolides such as this compound are significantly more susceptible to nucleophilic attack at the acetyl carbonyl carbon. nih.govnih.gov

This enhanced reactivity stems from the reduced resonance stabilization of the N-C(O) bond. In a standard planar amide, the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl π-system, strengthening the C-N bond and reducing the electrophilicity of the carbonyl carbon. In N-acyl imidazoles and imidazolines, however, steric hindrance and ring geometry can lead to a "twisted" amide bond. nih.gov This twisting disrupts the orbital overlap necessary for efficient resonance, resulting in a more localized positive charge on the carbonyl carbon and making it a better electrophile. Consequently, this compound can act as an effective acyl transfer agent. google.comnih.gov

The structure-reactivity relationship can be modulated by substituents on the imidazoline ring or the acetyl group:

Steric Effects: Bulky substituents near the N-acetyl group can increase the torsional angle of the amide bond, further decreasing resonance stabilization and potentially increasing reactivity. However, extreme steric hindrance can also impede the approach of a nucleophile to the carbonyl center, leading to a decrease in the reaction rate. nih.gov

Electronic Effects: Electron-withdrawing groups on the imidazoline ring can increase the electrophilicity of the carbonyl carbon by pulling electron density away from the N1 nitrogen, making it a poorer electron donor for resonance. Conversely, electron-donating groups would be expected to increase the stability of the azolide. The stability is also pH-dependent; protonation of the imine nitrogen (N3) would create a cationic acetylimidazolium species, which is significantly more reactive and susceptible to hydrolysis. cdnsciencepub.comacs.org

The following table summarizes the relationship between structural features and chemical reactivity.

Structural Feature Effect on Amide Bond Impact on Reactivity Mechanism Reference(s)
N-Acyl GroupForms an "azolide"Increased susceptibility to nucleophilesReduced resonance stabilization compared to acyclic amides. nih.govnih.gov
Steric HindranceIncreased torsional angle (twist)Can increase intrinsic electrophilicity but may decrease reaction rate.Further disruption of n_N → π*_C=O overlap; steric shielding of the reaction center. nih.gov
Electron-Withdrawing Groups on RingReduced electron donation from N1Increased electrophilicity of acetyl groupInductive effects decrease the electron-donating ability of the nitrogen lone pair. researchgate.net
Protonation at N3Formation of a cationic speciesDramatically increased rate of hydrolysisThe positively charged ring is a powerful electron-withdrawing group, activating the N-acyl bond. cdnsciencepub.comacs.org

Stereochemical Control and Diastereoselectivity in Derivative Synthesis

Achieving stereochemical control in the synthesis of this compound derivatives is crucial for many of their applications, particularly in medicinal chemistry and catalysis. Control of stereochemistry can be achieved either by using chiral starting materials (substrate control) or by employing chiral catalysts or auxiliaries (reagent control).

A highly effective substrate-controlled method is the stereospecific synthesis of substituted 2-imidazolines from enantiopure aziridines. nih.govnih.gov This reaction proceeds with the retention of configuration, meaning the stereochemistry of the substituents on the aziridine ring is directly translated to the final imidazoline product. nih.govacs.org This provides a reliable route to optically active 4- and 5-substituted imidazolines. Similarly, starting the synthesis with chiral diamines, such as (S)-2,3-diaminopropionic acid, allows for the construction of imidazolines with a defined stereocenter at the C4 position. nih.gov

Reagent-controlled methods offer an alternative approach to enantioselectivity. An example is the diastereo- and enantioselective aza-Henry reaction to produce a precursor to a highly substituted chiral imidazoline. nih.gov This reaction utilizes a chiral proton complex catalyst to control the formation of two adjacent stereocenters with high selectivity. While not applied directly to this compound, the use of chiral bicyclic imidazole (B134444) organocatalysts for enantioselective C-acetylation reactions demonstrates the potential for catalytic asymmetric transformations on related heterocyclic systems. chinesechemsoc.org

The table below highlights methods for achieving stereochemical control in the synthesis of chiral imidazoline derivatives.

Method Chiral Source Type of Control Outcome Reference(s)
Aziridine Ring ExpansionEnantiopure AziridineSubstrate ControlStereospecific formation of substituted imidazolines; retention of configuration. nih.govnih.govacs.org
Cyclization of Chiral Diamines(S)-2,3-Diaminopropionic acidSubstrate ControlSynthesis of chiral 2-aryl-imidazoline-4-carboxylic acid amides. nih.gov
Catalytic aza-Henry ReactionChiral Bis(Amidine) [BAM] CatalystReagent Controlanti-selective addition to form a key α-nitro-β-amino ester intermediate with high diastereo- and enantioselectivity. nih.gov
Catalytic Allylation (Analogous)Chiral Iridium ComplexReagent ControlEnantioselective N-allylation of imidazoles, demonstrating catalytic potential for creating chiral N-substituents. nih.gov

Applications of 1 Acetyl 2 Imidazoline in Advanced Chemical Research

Utilization as Synthetic Intermediates and Building Blocks in Organic Synthesis

While specific, extensively documented pathways originating from 1-Acetyl-2-imidazoline are not widespread in publicly available research, the inherent reactivity of the N-acyl imidazoline (B1206853) moiety suggests its considerable potential as a synthetic intermediate. kyoto-u.ac.jpnih.gov N-acyl imidazoles are recognized as moderately reactive acylating agents, offering a balance between stability and reactivity that is advantageous in multi-step syntheses. kyoto-u.ac.jpgoogle.com This characteristic allows for the controlled transfer of the acetyl group to various nucleophiles.

The imidazoline ring itself is a valuable scaffold in medicinal chemistry and materials science. nih.gov Therefore, this compound can serve as a protected form of 2-imidazoline, with the acetyl group being potentially removable under specific conditions to liberate the parent heterocycle for further functionalization.

A key application of related N-acetylated imidazolines is in the synthesis of more complex heterocyclic systems. For instance, 1-acetyl-imidazolidin-2-one has been utilized as a precursor in the synthesis of 2-arylamino-2-imidazoline derivatives, which are of pharmaceutical interest. Although this involves an imidazolidinone, the principle of using an N-acetylated cyclic urea (B33335) derivative as a building block is demonstrated. The acetyl group in such compounds can activate the ring for subsequent reactions.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypePotential ReagentsPotential Product Class
Nucleophilic Acyl SubstitutionAlcohols, Amines, ThiolsEsters, Amides, Thioesters
Ring-opening ReactionsStrong nucleophiles/hydrolysisDiamine derivatives
Further Ring FunctionalizationElectrophiles (after deacetylation)Substituted imidazolines
Cycloaddition ReactionsDienes/DienophilesFused heterocyclic systems

Role in Ligand Design for Organometallic and Coordination Chemistry

The imidazoline framework is a well-established component in the design of ligands for transition metal complexes, particularly in the form of N-heterocyclic carbenes (NHCs). researchgate.net However, the coordination chemistry of N-acylated imidazolines like this compound is less explored. The presence of the electron-withdrawing acetyl group at the nitrogen atom is expected to significantly modulate the electronic properties of the imidazoline ring.

Specifically, the N-acetylation reduces the σ-donating ability of the nitrogen atoms, making them weaker Lewis bases compared to their non-acylated counterparts. researchgate.net This property can be exploited to fine-tune the electronic environment of a metal center in a coordination complex. While direct coordination through the nitrogen atoms might be less favorable, the oxygen atom of the acetyl group could potentially participate in coordination, leading to different binding modes.

The study of N-acyl thioureas, which share some structural similarities with N-acyl imidazolines, has shown that these molecules can act as versatile ligands, coordinating to metals through different atoms and exhibiting interesting chemical properties. researchgate.net This suggests that N-acylated imidazolines could also form stable complexes with a variety of metal ions.

Table 2: Potential Coordination Modes of this compound

Coordination Atom(s)Potential Metal IonsPotential Complex Geometry
N (imine)Transition metals (e.g., Pd, Pt, Rh)Square planar, Octahedral
O (carbonyl)Lewis acidic metals (e.g., Al, Ti)Tetrahedral, Octahedral
N, O (bidentate)Various transition metalsChelate rings

Application in Catalysis Development and Methodological Advancement

Imidazoline derivatives have found extensive use in the development of organocatalysts and as ligands in transition metal catalysis. researchgate.netresearchgate.net The role of the N-substituent is crucial in tuning the steric and electronic properties of these catalysts. While there is a lack of direct studies on the catalytic activity of this compound, the principles of N-heterocyclic catalysis provide a framework for understanding its potential.

N-heterocyclic carbenes (NHCs), often generated from imidazolium (B1220033) salts, are powerful organocatalysts for a variety of transformations. acs.org While this compound is not a direct precursor to a stable NHC, its derivatives could potentially be explored in this context.

More relevant is the field of nucleophilic catalysis, where N-heterocycles like imidazole (B134444) and its derivatives are known to act as acyl transfer catalysts. acs.org The N-acetyl group in this compound would likely render the nitrogen atoms less nucleophilic, potentially diminishing its activity as a direct nucleophilic catalyst compared to non-acylated imidazolines. However, the molecule could serve as a precursor to a more active catalytic species or participate in reactions where the acetyl group plays a role in the catalytic cycle. The steric and electronic effects of the N-acetyl group could also influence the stereoselectivity of reactions catalyzed by chiral imidazoline scaffolds.

Employment in Chemical Labeling and Modification Methodologies

N-acyl imidazoles are recognized as valuable electrophiles in chemical biology due to their moderate reactivity, relatively long half-life, and good solubility in aqueous media. kyoto-u.ac.jpnih.gov These properties make them suitable for the chemical modification of biomolecules such as proteins and peptides. kyoto-u.ac.jp

The N-acetyl group of this compound can act as an acetylating agent for nucleophilic residues on proteins, such as lysine (B10760008) or the N-terminus. nih.gov The reactivity of N-acyl imidazoles can be tuned, suggesting that this compound could be a useful tool for site-selective protein modification under controlled conditions. nih.govresearchgate.net While highly reactive labeling reagents can lead to non-specific modifications, the moderate reactivity of N-acyl imidazoles could offer greater selectivity.

Furthermore, the imidazoline ring itself could be a target for modification after the acetyl group has been transferred, or the entire molecule could be used to introduce a specific tag onto a biomolecule. One consideration is the potential for enzymatic degradation of the acyl imidazole group, which has been noted for some acyl imidazole-based reagents within cells. wikipedia.org

Table 3: Potential Applications in Chemical Biology

ApplicationTarget BiomoleculePotential Reaction Site
Protein AcetylationProteinsLysine, N-terminus
Peptide ModificationPeptidesN-terminus, Lysine, Cysteine
BioconjugationProteins, Nucleic AcidsNucleophilic residues

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.